molecular formula C17H27Cl2NO B1394646 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1219979-27-7

2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1394646
CAS No.: 1219979-27-7
M. Wt: 332.3 g/mol
InChI Key: RUVMXGXOMPZMCN-UHFFFAOYSA-N
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Description

2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a chlorophenoxy group, and a sec-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate: : The initial step involves the chlorination of 4-sec-butylphenol to produce 4-(sec-butyl)-2-chlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

  • Etherification: : The chlorophenol intermediate is then reacted with 2-chloroethylamine to form 2-[4-(sec-butyl)-2-chlorophenoxy]ethylamine. This step involves a nucleophilic substitution reaction where the hydroxyl group of the phenol is replaced by the ethylamine group.

  • Piperidine Formation: : The final step involves the reaction of the ethylamine intermediate with piperidine to form the desired compound. This step is typically carried out under basic conditions, often using sodium hydroxide as the base.

  • Hydrochloride Formation: : The free base of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can target the piperidine ring or the chlorophenoxy group, potentially leading to the formation of secondary amines or dechlorinated products.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom of the chlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of sec-butyl ketone or sec-butyl alcohol derivatives.

    Reduction: Formation of secondary amines or dechlorinated phenoxy derivatives.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders due to its piperidine moiety.

  • Industry: : It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenoxy group may also contribute to its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to influence neuronal signaling and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[4-(tert-Butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    2-{2-[4-(Sec-butyl)-2-fluorophenoxy]-ethyl}piperidine hydrochloride: Similar structure but with a fluorine atom instead of a chlorine atom.

    2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}morpholine hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The sec-butyl group provides steric hindrance, affecting its reactivity and binding interactions. The piperidine ring is a common motif in many biologically active compounds, contributing to its potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[2-(4-butan-2-yl-2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-3-13(2)14-7-8-17(16(18)12-14)20-11-9-15-6-4-5-10-19-15;/h7-8,12-13,15,19H,3-6,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVMXGXOMPZMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-27-7
Record name Piperidine, 2-[2-[2-chloro-4-(1-methylpropyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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